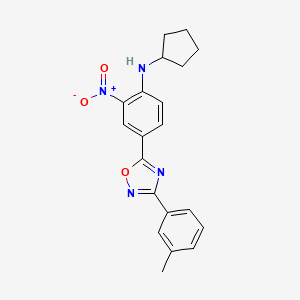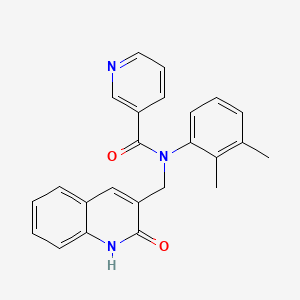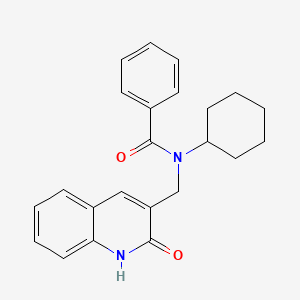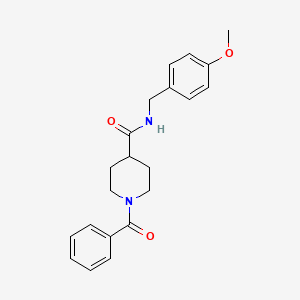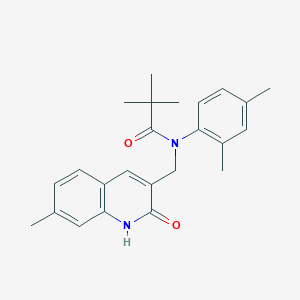
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide, also known as DMQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQD is a pivaloyloxymethyl prodrug of DMQA, which is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT). VAChT is responsible for the transport of acetylcholine into synaptic vesicles, which is a critical step in the cholinergic neurotransmission process. DMQD has been shown to have promising applications in the study of cholinergic neurotransmission, as well as in the treatment of various neurological disorders.
作用機序
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide works by inhibiting the transport of acetylcholine into synaptic vesicles, which leads to a decrease in cholinergic neurotransmission. This mechanism of action has been extensively studied and has been shown to be highly selective for VAChT.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of acetylcholine in the brain, which leads to a decrease in cholinergic neurotransmission. This effect has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has a number of advantages for use in lab experiments. It is a highly selective inhibitor of VAChT, which makes it a valuable tool for studying cholinergic neurotransmission. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in lab experiments. It has a short half-life, which can make it difficult to use in long-term studies. It is also relatively unstable, which can make it difficult to store and handle.
将来の方向性
There are a number of potential future directions for the use of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in scientific research. One potential direction is the development of new compounds based on the structure of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide that have improved stability and longer half-lives. Another potential direction is the use of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in combination with other compounds to investigate the role of cholinergic neurotransmission in various neurological disorders. Finally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide could be used to investigate the potential therapeutic applications of VAChT inhibitors in the treatment of various neurological disorders.
合成法
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride to form the pivaloyloxymethyl derivative. This intermediate is then reacted with 2,4-dimethylphenylamine to form N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of VAChT, which makes it a valuable tool for studying cholinergic neurotransmission. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been used in a variety of studies to investigate the role of VAChT in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-8-10-21(17(3)11-15)26(23(28)24(4,5)6)14-19-13-18-9-7-16(2)12-20(18)25-22(19)27/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKSRULEOMWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


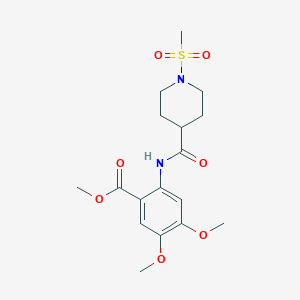
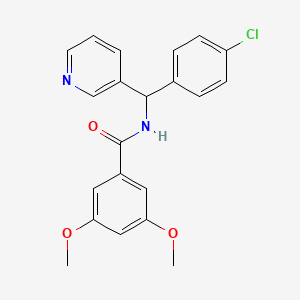
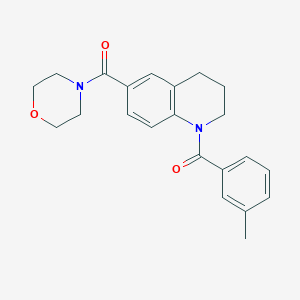

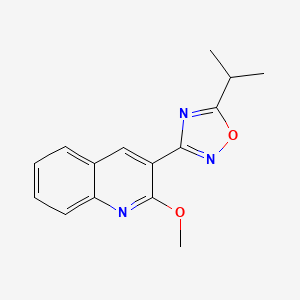
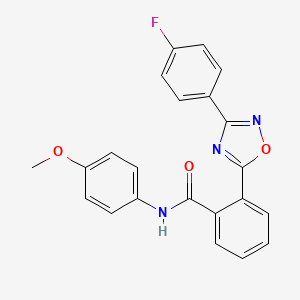
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
